molecular formula C24H27NO4 B557715 Fmoc-D-Cha-OH CAS No. 144701-25-7

Fmoc-D-Cha-OH

Cat. No.: B557715
CAS No.: 144701-25-7
M. Wt: 393.5 g/mol
InChI Key: HIJAUEZBPWTKIV-JOCHJYFZSA-N
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Description

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclohexylpropanoic acid is a synthetic organic compound commonly used in the field of peptide synthesis. It is a derivative of amino acids and is often employed as a protecting group for the amino function in peptide synthesis due to its stability and ease of removal under specific conditions.

Mechanism of Action

Target of Action

Fmoc-D-Cha-OH primarily targets DNase γ , an enzyme involved in DNA fragmentation during apoptosis . The compound acts as an inhibitor of this enzyme, thereby affecting the process of programmed cell death .

Mode of Action

This compound interacts with DNase γ, inhibiting its activity . This interaction prevents the enzyme from fragmenting DNA, a crucial step in the process of apoptosis

Biochemical Pathways

The inhibition of DNase γ by this compound affects the apoptotic pathway . Apoptosis, or programmed cell death, is a crucial process in maintaining cellular homeostasis. By inhibiting DNase γ, this compound can potentially disrupt this balance, leading to an accumulation of cells that would otherwise be eliminated.

Pharmacokinetics

Like other similar compounds, it is expected to have good solubility in dmf , which could potentially enhance its bioavailability

Result of Action

The primary result of this compound’s action is the inhibition of apoptosis through the prevention of DNA fragmentation . This can lead to an accumulation of cells, potentially disrupting normal cellular processes.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is typically stored at 2-8°C . Additionally, the compound’s efficacy could potentially be influenced by the pH and the presence of other molecules in its environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclohexylpropanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting amino acid is protected using the 9H-Fluoren-9-ylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

    Formation of the Propanoic Acid Derivative: The protected amino acid is then reacted with cyclohexylpropanoic acid under conditions that facilitate the formation of the desired product. This often involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In industrial settings, the production of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclohexylpropanoic acid follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl group, leading to the formation of ketones or alcohols.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The Fmoc group can be substituted under basic conditions, typically using piperidine, to yield the free amino acid.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Piperidine in a suitable solvent like dimethylformamide (DMF).

Major Products

    Oxidation: Ketones or alcohols derived from the cyclohexyl group.

    Reduction: Alcohols from the reduction of carbonyl groups.

    Substitution: Free amino acids after removal of the Fmoc group.

Scientific Research Applications

Chemistry

In chemistry, ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclohexylpropanoic acid is widely used in peptide synthesis. It serves as a protecting group for amino acids, allowing for the sequential addition of amino acids to form peptides.

Biology

In biological research, this compound is used to synthesize peptides that are then studied for their biological activity. These peptides can be used as probes to study protein interactions, enzyme activity, and cellular processes.

Medicine

In medicine, peptides synthesized using ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclohexylpropanoic acid are investigated for their therapeutic potential. These peptides can act as drugs or drug candidates for various diseases, including cancer, infectious diseases, and metabolic disorders.

Industry

In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. Its stability and ease of removal make it an ideal protecting group for industrial peptide synthesis.

Comparison with Similar Compounds

Similar Compounds

    ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid: Similar in structure but with a phenyl group instead of a cyclohexyl group.

    ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylpropanoic acid: Similar in structure but with a methyl group instead of a cyclohexyl group.

Uniqueness

The uniqueness of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclohexylpropanoic acid lies in its cyclohexyl group, which imparts specific steric and electronic properties. These properties can influence the reactivity and stability of the compound, making it suitable for certain peptide synthesis applications where other similar compounds might not be as effective.

Properties

IUPAC Name

(2R)-3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,16,21-22H,1-3,8-9,14-15H2,(H,25,28)(H,26,27)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJAUEZBPWTKIV-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601148502
Record name (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclohexanepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601148502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144701-25-7
Record name (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclohexanepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144701-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclohexanepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601148502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclohexylpropanoic acid
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